molecular formula C15H13ClN2O4 B4051828 N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide

Cat. No.: B4051828
M. Wt: 320.73 g/mol
InChI Key: WTTGYWUFHMKNFZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxy, and nitro groups

Scientific Research Applications

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide typically involves the reaction of 5-chloro-2-methoxy-4-nitroaniline with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines or thiols, solvents like ethanol or dimethylformamide (DMF)

    Oxidation: Potassium permanganate, acidic or basic conditions

Major Products Formed

    Reduction: N-(5-chloro-2-methoxy-4-aminophenyl)-4-methylbenzamide

    Substitution: N-(5-substituted-2-methoxy-4-nitrophenyl)-4-methylbenzamide

    Oxidation: N-(5-chloro-2-hydroxy-4-nitrophenyl)-4-methylbenzamide

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxy-4-nitrophenyl)benzamide
  • N-(5-chloro-2-methoxy-4-nitrophenyl)propanamide
  • N-(5-chloro-2-methoxy-4-nitrophenyl)-2-iodobenzamide

Uniqueness

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities .

Properties

IUPAC Name

N-(5-chloro-2-methoxy-4-nitrophenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-9-3-5-10(6-4-9)15(19)17-12-7-11(16)13(18(20)21)8-14(12)22-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTGYWUFHMKNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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